molecular formula C10H15N5Na3O10P2 B575502 ADENOSINE-2 8-3H 5/'-DIPHOSPHATE CAS No. 178603-74-2

ADENOSINE-2 8-3H 5/'-DIPHOSPHATE

Cat. No.: B575502
CAS No.: 178603-74-2
M. Wt: 500.188
InChI Key: VJZLETZZUNQROW-PPJGGCEGSA-N
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Description

ADENOSINE-2 8-3H 5'-DIPHOSPHATE is a radiolabeled derivative of adenosine 5'-diphosphate (ADP), where tritium (³H) isotopes are incorporated at the 2 and 8 positions of the adenine ring. ADP is a nucleotide critical for energy transfer in cellular metabolism, acting as a substrate for ATP synthesis via oxidative phosphorylation and participating in enzymatic reactions such as glycogen biosynthesis . The ³H labeling enables precise tracking of ADP in biochemical assays, particularly in studies requiring isotope tracing, such as enzyme kinetics or metabolic flux analysis .

Properties

CAS No.

178603-74-2

Molecular Formula

C10H15N5Na3O10P2

Molecular Weight

500.188

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-2,8-ditritiopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;sodium

InChI

InChI=1S/C10H15N5O10P2.3Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/t4-,6-,7-,10-;;;/m1.../s1/i2T,3T;;;

InChI Key

VJZLETZZUNQROW-PPJGGCEGSA-N

SMILES

C1=NC2=C(C(=N1)N)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O.[Na].[Na].[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ADENOSINE-2 8-3H 5/'-DIPHOSPHATE typically involves the phosphorylation of adenosine. One common method is the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective formation of the diphosphate ester .

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods where enzymes like adenosine kinase catalyze the phosphorylation of adenosine. This method is advantageous due to its specificity and efficiency under mild conditions. Additionally, large-scale production may utilize bioreactors to maintain optimal conditions for enzyme activity .

Chemical Reactions Analysis

Types of Reactions

ADENOSINE-2 8-3H 5/'-DIPHOSPHATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ADENOSINE-2 8-3H 5/'-DIPHOSPHATE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ADENOSINE-2 8-3H 5/'-DIPHOSPHATE involves its interaction with specific receptors and enzymes. It acts as a competitive antagonist of the P2Y1 receptor and a non-selective antagonist of the platelet P2X1 ion channel. This interaction prevents ADP-induced platelet aggregation and deformation, thereby modulating various physiological processes .

Comparison with Similar Compounds

Comparison with Unmodified ADP and Other Nucleotide Diphosphates

ADP consists of adenine, ribose, and two phosphate groups. Its unmodified form (adenosine 5'-diphosphate) is a universal metabolite involved in energy transfer and signaling. Key comparisons include:

Compound Key Features Enzymatic Specificity Role in Metabolism
ADENOSINE-2 8-3H 5'-DIPHOSPHATE Tritium-labeled; used as a tracer in kinetic studies Hydrolyzed by pyrophosphatases (e.g., ASPPase) but not by enzymes specific for UDP/CDP Substrate for ATP synthesis; research applications
Adenosine 5'-diphosphate (ADP) Standard form; participates in energy transfer Hydrolyzed by ASPPase and other pyrophosphatases Central to ATP/ADP/AMP energy cycle
Cytidine 5'-diphosphate (CDP) Contains cytosine instead of adenine Substrate for CDP reductase; distinct Mg²⁺ requirements vs. ADP Precursor for phospholipid biosynthesis
Uridine 5'-diphosphate glucose (UDP-glucose) Glucose-bound UDP; used in glycogen/starch synthesis Not hydrolyzed by ADP-specific enzymes (e.g., ASPPase) Glycosyl donor in polysaccharide synthesis

Key Findings :

  • Enzymes like ASPPase hydrolyze ADP-sugars but exclude UDP-glucose and CDP-glucose, highlighting strict substrate specificity .
  • ADP and CDP reductases exhibit divergent Mg²⁺ dependencies and inhibitor responses, suggesting separate regulatory mechanisms .

Key Findings :

  • Structural modifications (e.g., cyclization or sugar replacement) alter stability and bioactivity. For example, cyclic aristeromycin diphosphate ribose retains Ca²⁺-mobilizing capacity but resists hydrolysis better than cADPR .
  • The ³H-labeled ADP lacks the cyclic structure required for calcium signaling, limiting its use to metabolic tracing rather than signaling studies .

Comparison with Radiolabeled and Modified Nucleotides

Radiolabeled nucleotides are critical for probing enzyme mechanisms:

Compound Label/Modification Application Advantages
ADENOSINE-2 8-3H 5'-DIPHOSPHATE ³H at adenine positions 2 and 8 Tracing ADP in enzymatic assays (e.g., glycogen biosynthesis) High sensitivity in radioactivity-based detection
[8-³H]ATP ³H at adenine position 8 ATP hydrolysis studies Similar sensitivity but targets ATP-specific pathways
2',3'-O-isopropylidene ADP (cAcetDPR) Protected 2',3'-diol group Stabilizes ribose structure; used in synthetic biology Enhances chemical stability

Key Findings :

  • Position-specific labeling (e.g., 2 and 8 in adenine) minimizes interference with enzyme binding compared to ribose-labeled analogs .

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